molecular formula C10H8BrNO B179713 8-Bromo-2-methoxyquinoline CAS No. 146564-18-3

8-Bromo-2-methoxyquinoline

Cat. No. B179713
M. Wt: 238.08 g/mol
InChI Key: FRNJXLVFMHQRIT-UHFFFAOYSA-N
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Description

8-Bromo-2-methoxyquinoline is a chemical compound with the molecular weight of 238.08 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 8-Bromo-2-methoxyquinoline is characterized by the presence of a quinoline ring substituted at the 8th position with a bromine atom and at the 2nd position with a methoxy group . The InChI code for this compound is 1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

8-Bromo-2-methoxyquinoline is a powder at room temperature . It has a melting point of 87-89°C .

Scientific Research Applications

  • Bromination of 8-substituted quinolines

    • Field : Organic Chemistry
    • Application : This research focused on the bromination of a series of 8-substituted quinolines .
    • Method : The bromination of 1 equivalent of 8-methoxyquinoline with 2 and 3 equivalents of NBS in 93% sulfuric acid .
    • Results : The bromination of 8-methoxyquinoline furnished 5-bromo-8-methoxyquinoline as a sole product .
  • Synthesis of biologically and pharmaceutically active quinoline

    • Field : Medicinal Chemistry
    • Application : Quinoline and its derivatives are considered targets for the development of synthetic strategies and evaluation of biological activities .
    • Method : Various synthesis protocols have been reported for the construction of quinoline scaffold .
    • Results : Quinoline and its derivatives have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
  • Synthesis of Novel Phthalonitriles

    • Field : Organic Chemistry
    • Application : This research focused on the synthesis of novel phthalonitriles .
    • Method : Novel phthalonitriles, 4-(quinolin-8-yloxy)phthalonitrile (6) and 4-chloro-5-(quinolin-8-yloxy)phthalonitrile (8) of 8-hydroxyquinoline (2a) were synthesized and converted into their respective bromo derivatives .
    • Results : The bromination of 8-hydroxyquinoline (2a) resulted in the formation of 4-(5-bromoquinolin-8-yloxy)phthalonitrile (7) and 4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile (9) .
  • Commercial Availability

    • Field : Industrial Chemistry
    • Application : 8-Bromo-2-methoxyquinoline is commercially available and can be used in various chemical reactions .
    • Method : The compound is typically stored at room temperature and is available in powder form .
    • Results : The compound is used in various chemical reactions, but specific applications are not listed .
  • Green and Clean Syntheses

    • Field : Organic Chemistry
    • Application : This research focused on the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
    • Method : The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
    • Results : The research resulted in the development of greener and more sustainable chemical processes .
  • Selective Bromination of Organic Molecules

    • Field : Organic Chemistry
    • Application : This research focused on the selective bromination of organic molecules, especially aromatics .
    • Method : The bromination of a series of 8-substituted quinolines was reinvestigated and specified for optimum yields and isolation conditions .
    • Results : The bromination of 8-hydroxyquinoline (2a) and 8-aminoquinoline (2c) gave a mixture of mono and dibromo derivatives .

Safety And Hazards

The safety information for 8-Bromo-2-methoxyquinoline indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, gas, or vapors .

properties

IUPAC Name

8-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNJXLVFMHQRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566398
Record name 8-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-methoxyquinoline

CAS RN

146564-18-3
Record name 8-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-2-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AK Dhiman, SS Gupta, R Sharma… - The Journal of …, 2019 - ACS Publications
A highly efficient and regioselective Rh(III)-catalyzed protocol for C8-bromination and amidation of quinoline N-oxide was developed. The transformation was found to be successful up …
Number of citations: 33 pubs.acs.org
E Landagaray, M Ettaoussi, M Rami, JA Boutin… - European Journal of …, 2017 - Elsevier
… Similarly, acid 18 was prepared from 8-bromo-2-methoxyquinoline 4 through a treatment with ethyl acrylate in the presence of bis(triphenylphosphine)palladium(II) dichloride and …
Number of citations: 9 www.sciencedirect.com
AAQ Al-Shaheri - 2012 - search.proquest.com
… Synthesis of compound 8-bromo-2-methoxyquinoline(36) .....................… 8-bromo-2-methoxyquinoline (36) ............................................... 75 Appendix 14: C13 of 8-bromo-2-methoxyquinoline …
Number of citations: 0 search.proquest.com
N Ullah, SA Ali, A Quraishi - eprints.kfupm.edu.sa
… Synthesis of compound 8-bromo-2-methoxyquinoline(36) .....................… 8-bromo-2-methoxyquinoline (36) ............................................... 75 Appendix 14: C13 of 8-bromo-2-methoxyquinoline …
Number of citations: 4 eprints.kfupm.edu.sa
N Ullah - Zeitschrift für Naturforschung B, 2012 - degruyter.com
A series of new 1-aryl-4-(biarylmethylene)piperazines has been synthesized. These ligands are structurally related to SLV-313, a potential atypical antipsychotic having potent D 2 …
Number of citations: 13 www.degruyter.com

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